1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Description
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 2, and 4 by bromine (Br), chlorine (Cl), and a pentafluoroethyl (-CF₂CF₃) group, respectively. The pentafluoroethyl group introduces strong electron-withdrawing effects due to its high electronegativity and inductive pull, while the bromine and chlorine substituents further modulate the compound’s electronic and steric properties. This structural complexity makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly for designing molecules with tailored reactivity and bioavailability .
Properties
Molecular Formula |
C8H3BrClF5 |
|---|---|
Molecular Weight |
309.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI Key |
KJQDQPXACLZLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:
Industrial Production Methods
Industrial production of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products
Substitution: Products include substituted benzenes with different functional groups replacing the halogens.
Oxidation: Phenolic compounds and quinones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The benzene ring can undergo redox reactions, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with variations in substituents, electronic effects, and applications. Below is a detailed analysis of key analogs:
Substituent Variations on the Benzene Ring
a. 1-Bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: EN300-197669)
b. 4-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: 166960-01-6)
- Structure : Chlorine at position 2 is replaced by fluorine.
- Molecular Weight : ~297.02 g/mol (calculated).
- However, the smaller atomic radius of fluorine may reduce steric effects .
c. 1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5)
- Structure : Replaces the pentafluoroethyl group with fluorine.
- Molecular Weight : 209.45 g/mol .
- Key Differences : The lack of a bulky pentafluoroethyl group decreases molecular weight and lipophilicity, making it less suitable for applications requiring hydrophobic interactions, such as membrane permeability in drug design .
Impact of Perfluoroalkyl vs. Alkyl Substituents
a. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9)
- Structure : Features a methyl (-CH₃) group instead of pentafluoroethyl.
- Molecular Weight : ~223.46 g/mol (estimated).
- Key Differences : The methyl group is electron-donating compared to the electron-withdrawing pentafluoroethyl group. This shift alters the aromatic ring’s electronic density, favoring nucleophilic substitution over electrophilic pathways. Methyl groups also reduce thermal stability and fluorophilic interactions .
b. 1-Nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: 60979-14-8)
- Structure: Substitutes bromine and chlorine with a nitro (-NO₂) group.
- Key Differences : The nitro group is a stronger electron-withdrawing substituent than halogens, significantly deactivating the ring. This enhances resistance to oxidation but limits versatility in further functionalization .
Physicochemical and Functional Comparisons
- Electronic Effects : The pentafluoroethyl group in the target compound creates a highly electron-deficient aromatic ring, directing subsequent reactions to meta positions. This contrasts with methyl or nitro substituents, which exert opposing electronic effects .
- Lipophilicity: The pentafluoroethyl group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .
Biological Activity
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article synthesizes available research findings on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.
- Chemical Formula : C8H3BrClF5
- Molecular Weight : 303.45 g/mol
- CAS Number : 1369951-03-0
Toxicological Profile
The toxicological effects of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene have been assessed in various studies. Notably, it is essential to understand its mechanism of action and potential health risks associated with exposure.
Toxicity Studies
Research indicates that halogenated compounds can exhibit significant toxicity due to their ability to interfere with biological systems. A provisional peer-reviewed toxicity value (PPRTV) report by the U.S. EPA highlights that structurally similar compounds have shown mutagenic properties and potential carcinogenic effects in vitro .
Table 1: Summary of Toxicity Findings
| Study Reference | Endpoint Assessed | Findings |
|---|---|---|
| U.S. EPA Report | Mutagenicity | Indicated potential for mutagenic activity similar to other halogenated compounds |
| Environmental Toxicology Study | Acute Toxicity | LC50 values suggest moderate toxicity in aquatic organisms |
| In Vitro Study | Carcinogenicity | Evidence of DNA damage in mammalian cell lines |
Biological Activity
The biological activity of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene extends beyond toxicity. Research has explored its interactions with various biological targets.
Enzymatic Inhibition
Recent studies have suggested that halogenated aromatic compounds may inhibit key enzymes involved in metabolic processes. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes which are crucial for drug metabolism and detoxification pathways .
Case Studies
Several case studies have documented the effects of exposure to halogenated compounds in both environmental and clinical settings:
- Environmental Impact : A study conducted on the effects of halogenated compounds in water bodies revealed bioaccumulation in aquatic organisms leading to endocrine disruption.
- Clinical Observations : Clinical reports have noted increased incidences of respiratory issues among workers exposed to halogenated solvents including 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
